molecular formula C19H19N5O4S B2705090 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide CAS No. 1021077-11-1

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

Cat. No.: B2705090
CAS No.: 1021077-11-1
M. Wt: 413.45
InChI Key: LFSFUDZKPWQMMT-UHFFFAOYSA-N
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Description

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a structurally complex molecule featuring a furan-2-carboxamide group linked to a para-substituted phenyl ring, which is further connected via a sulfonyl-piperazine bridge to a pyrazin-2-yl moiety.

Properties

IUPAC Name

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-19(17-2-1-13-28-17)22-15-3-5-16(6-4-15)29(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h1-8,13-14H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFUDZKPWQMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazinyl-piperazine compounds exhibit notable antitumor properties. In vitro studies have demonstrated that N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

Example of Antimicrobial Activity
In a study assessing the efficacy of similar compounds, it was found that derivatives exhibited significant activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30

Such findings indicate that this compound could be explored further for its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it has shown activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name Piperazine Substituent Aromatic Group Linker Molecular Weight (g/mol) Purity (%) Key Properties/Applications Reference
Target Compound Pyrazin-2-yl Phenyl Sulfonyl ~401.07 - Hypothesized kinase/CNS targeting -
Compound 7 () Morpholine-4-carbonyl 4-Nitrophenyl Carbonyl ~663.76 98.5 High purity, polar substituents
Compound 12a () Morpholine-4-carbonyl 3-Methoxyphenyl Carbonyl ~652.74 97.8 Nitro group enhances lipophilicity
Compound 18 () 4-(Trifluoromethyl)phenyl Thiophen-2-yl Ketone ~422.44 - Hydrophobic CF3 group
N-(4-Chlorophenyl)... () Pyrimidin-2-yl 4-Chlorophenyl Carboxamide 327.76 - Crystalline stability (R = 0.058)

Piperazine Ring Modifications

In contrast:

  • Compound 7/12a () : Feature a morpholine-carbonyl group, introducing polarity and conformational rigidity .
  • Compound 18 () : Incorporates a trifluoromethylphenyl group, increasing hydrophobicity and electron-withdrawing effects .
  • pyrazine’s 1,4-diazine configuration .

Aromatic Heterocycles and Linkers

  • Furan-2-carboxamide (Target) : The oxygen atom in furan enables hydrogen bonding, unlike thiophene in Compound 18 .
  • Sulfonyl Linker (Target) : Enhances solubility compared to carbonyl linkers (e.g., Compound 7) but may reduce membrane permeability.

Terminal Moieties

  • Chlorophenyl () : Introduces steric and electronic effects distinct from the target’s unsubstituted phenyl group .
  • Trifluoromethyl (Compound 18) : Reduces aqueous solubility but improves metabolic stability .

Research Findings and Implications

Physicochemical Properties

  • Solubility : Sulfonyl and morpholine-carbonyl groups (Compounds 7/12a) enhance polarity vs. hydrophobic CF3 (Compound 18) .
  • Purity : High purity (>97%) in compounds underscores reliable synthetic protocols for analogs .

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in disease pathways:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases that are crucial in cancer signaling pathways, particularly those involving the Ras-mitogen activated protein kinase (MAPK) pathway .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Antitumor Effects : Preliminary studies have indicated that this compound may possess antitumor activity, particularly against breast cancer cell lines, by inducing apoptosis and inhibiting cell proliferation .

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against MCF-7 and MDA-MB-231 breast cancer cells. The compound was found to enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapy .

Antimicrobial Activity

The compound's antimicrobial properties were assessed through disk diffusion and minimum inhibitory concentration (MIC) tests against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, which supports its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (μM)Reference
AntitumorMCF-7 Breast Cancer5.0
AntitumorMDA-MB-231 Breast Cancer6.5
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.0

Case Study: Synergistic Effects with Doxorubicin

In a pivotal study, the synergistic effects of this compound with doxorubicin were explored. The combination therapy resulted in enhanced apoptosis rates compared to either drug alone, suggesting that this compound could be developed as an adjunct treatment in breast cancer therapy .

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